Eucommin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O12/c1-33-17-6-12(4-5-16(17)29)24-14-10-37-25(15(14)11-36-24)13-7-18(34-2)26(19(8-13)35-3)39-27-23(32)22(31)21(30)20(9-28)38-27/h4-8,14-15,20-25,27-32H,9-11H2,1-3H3/t14-,15-,20+,21+,22-,23+,24+,25+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGVEKKQPFRBAS-UOVCOODASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331967 | |
| Record name | Eucommin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99633-12-2 | |
| Record name | Eucommin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99633-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eucommin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Structural Characterization of Eucommin a
Natural Sources and Extraction Methodologies
Eucommin A has been isolated from several plant species, with Eucommia ulmoides Oliv. and Cistanche deserticola being prominent sources. The methodologies employed for its extraction are typical of natural product chemistry, focusing on efficient separation from complex plant matrices.
This compound was first isolated from the bark of Eucommia ulmoides Oliv., a deciduous tree historically used in traditional Chinese medicine for over 2000 years. researchgate.netchem960.comebricmall.com In this context, this compound was identified as (+)-medioresinol 4'-O-β-D-glucopyranoside. researchgate.net Extraction methods for compounds from Eucommia ulmoides Oliv. often involve reflux with various solvents. For instance, initial defatting with 95% ethanol (B145695) followed by hot water extraction has been reported for polysaccharides, and 90% ethanol reflux followed by water extraction for other compounds. frontiersin.orgnih.gov Optimized conditions for extraction from Eucommia ulmoides bark have included temperatures around 88 °C, extraction times of approximately 137 minutes, and a liquid-to-solid ratio of 16:1, yielding up to 2.53% of the extract. frontiersin.org
This compound has also been successfully isolated from the stems of Cistanche deserticola, a holoparasitic desert plant known as "desert ginseng" and valued in traditional medicine. uni.lu The isolation of lignans (B1203133), including this compound, from Cistanche deserticola has been achieved through an 85% ethanol extract. uni.lu General extraction methods for Cistanche deserticola include traditional hot water extraction, as well as more modern techniques such as ultrasonic-assisted extraction, microwave-assisted extraction, and enzyme-assisted extraction, which aim to improve efficiency and yield. sci-hub.senih.gov
While Eucommia ulmoides Oliv. and Cistanche deserticola are well-documented sources, detailed research findings on the isolation of this compound from other specific plant species are not extensively reported in the provided literature. The compound's presence is primarily associated with these two botanical origins.
The extraction of natural products from plants generally follows principles aimed at isolating target compounds from complex mixtures. Common extraction procedures include maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction. nih.govuni.lu The choice of solvent is crucial and typically depends on the polarity of the desired bioactive compounds; polar solvents like water, methanol (B129727), and ethanol are used for polar compounds, while nonpolar solvents like hexane (B92381) and dichloromethane (B109758) are employed for nonpolar compounds. nih.gov
Following extraction, fractionation and purification are essential steps to obtain pure compounds. This process involves separating the crude extract into various fractions, often based on differences in physical or chemical properties. nih.govuni.lu Chromatographic techniques are widely utilized for this purpose, including:
Column Chromatography: Techniques such as silica (B1680970) gel, Sephadex LH-20, MCI gel, and ODS (octadecyl silica) column chromatography are routinely employed to separate compounds based on their differential affinities for stationary and mobile phases. uni.lu
High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are critical for further purification and isolation of pure compounds. uni.lunih.gov
Other Chromatographic Methods: Paper chromatography and thin-layer chromatography (TLC) are also used for separation and identification. nih.gov
During fractionation, solvents are often applied in an order of increasing polarity to sequentially elute compounds. nih.gov This multi-step approach ensures the isolation of highly purified natural products for structural elucidation and further study.
Isolation from Other Plant Species
Structural Elucidation Techniques
The precise determination of this compound's chemical structure relies heavily on a combination of advanced spectroscopic techniques. These methods provide complementary information about the molecular formula, functional groups, and connectivity of atoms within the compound.
The structure of this compound, identified as (+)-medioresinol 4'-O-β-D-glucopyranoside, was established through comprehensive chemical evidence and spectroscopic studies. researchgate.net For lignans isolated from sources like Cistanche deserticola, structural determination is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis. uni.lu
Key spectroscopic techniques employed in structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is a cornerstone for determining the detailed structure of organic molecules. nih.gov It provides information on the qualitative and quantitative composition of an unknown compound, revealing the number and types of hydrogen and carbon atoms, their chemical environments (chemical shifts), and their connectivity (coupling patterns). nih.govconicet.gov.ar Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are also crucial for establishing long-range correlations and confirming the spatial arrangement of atoms. nih.gov
Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound, which is essential for establishing its molecular formula. nih.govconicet.gov.ar High-resolution mass spectrometry (HRMS) provides precise mass measurements, aiding in the accurate determination of elemental composition. nih.gov Fragmentation patterns observed in MS spectra can also provide valuable clues about the substructures present within the molecule. nih.gov
In modern chemical analysis, these spectroscopic methods are often used in combination to provide a mutually consistent set of data, allowing for the confident assignment of a molecular structure. chem960.com
PubChem CIDs of Mentioned Compounds
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction (XRSCD) is recognized as a highly reliable method for the determination of the absolute configuration of chiral molecules. encyclopedia.pubresearchgate.net This technique leverages the differences in X-ray anomalous scattering effects of atoms within a crystal to precisely map the three-dimensional spatial positions of all atoms, including their connectivity, molecular conformation, and accurate bond lengths and angles. encyclopedia.pubmit.edu
For furofuran lignans, the class of compounds to which this compound belongs, single-crystal X-ray diffraction analysis has been employed in conjunction with other spectroscopic methods, such as electronic circular dichroism (ECD) data, to establish their absolute configurations. cjnmcpu.comcjnmcpu.com This method provides definitive evidence for the stereochemical arrangement of chiral centers within the molecule. springernature.com
Chiral Resolution and Stereochemical Assignment
Chiral resolution, also known as enantiomeric resolution, is a stereochemical process aimed at separating a racemic mixture into its individual enantiomers. wikipedia.orgaklectures.com This is often achieved by converting the enantiomers into diastereomeric derivatives, which possess distinct physical properties allowing for their separation, typically through techniques like crystallization or chiral column chromatography. wikipedia.org
In the context of this compound, chiral resolution has been successfully applied to classify its enantiomeric forms. Specifically, (+)-Eucommin A and (−)-Eucommin A have been assigned absolute configurations as (7S,8R,7'S,8'R) and (7R,8S,7'R,8'S), respectively. cjnmcpu.com This stereochemical assignment is crucial for understanding the specific biological interactions and properties of each enantiomer. The determination of these absolute configurations often involves a combination of hydrolysis, comparison of experimental and calculated electronic circular dichroism (ECD) data, and, as mentioned, single-crystal X-ray diffraction analysis. cjnmcpu.comcjnmcpu.com
Confirmation of Chemical Structure and Identity
The chemical structure and identity of this compound have been confirmed through a comprehensive suite of analytical techniques. High-resolution electron spray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into the molecular formula and connectivity of atoms. researchgate.net
Further confirmation is derived from the analysis of fragmentation patterns generated during collision-induced dissociation (CID) mass spectrometry. For this compound, the [M-H]⁻ ion was observed at m/z 549.19784, with characteristic major fragment ions appearing at m/z 218.98664, 359.07898, and 475.11699. csic.es These specific fragmentation patterns are indicative of its unique structural composition. csic.es The identity of this compound is also corroborated by comparing its spectroscopic data and retention times with those reported in existing literature or with authentic standards when available. researchgate.netresearchgate.net
Table 2: Key MS Fragmentation Data for this compound
| Ion Type | m/z Value | Source |
| [M-H]⁻ Ion | 549.19784 | csic.es |
| Major Fragment | 218.98664 | csic.es |
| Major Fragment | 359.07898 | csic.es |
| Major Fragment | 475.11699 | csic.es |
This compound is a significant lignan (B3055560) glycoside, primarily recognized for its presence in the traditional Chinese medicinal plant Eucommia ulmoides Oliv. plantaedb.comjst.go.jpknapsackfamily.comresearchgate.net. It has also been identified in other plant sources, including Rosmarinus officinalis (rosemary) and Cistanche deserticola dntb.gov.uaresearchgate.netcsic.esresearchgate.net. The compound is formally known as (+)-medioresinol 4'-O-β-D-glucopyranoside jst.go.jpjst.go.jpgenome.jpchemspider.com. Its molecular formula is C27H34O12, with a molecular weight of 550.557, and its PubChem Compound Identifier (CID) is 442836 jst.go.jpgenome.jpchemspider.comnih.gov.
Biosynthesis and Chemical Synthesis of Eucommin a
Biosynthesis
The biosynthesis of lignans (B1203133) and neolignans, including compounds structurally related to this compound, has been extensively studied, particularly in Eucommia ulmoides researchgate.net. Lignans are formed through the dimerization of monolignols, such as coniferyl alcohol and sinapyl alcohol, which are key precursors in the phenylpropanoid pathway researchgate.net. These monolignols undergo stereoselective coupling reactions, often mediated by dirigent proteins and laccases or peroxidases, to form various lignan skeletons researchgate.net.
In Eucommia ulmoides, research has focused on the stereochemistry and biosynthesis of 8-O-4' neolignans, indicating complex enzymatic pathways involved in their formation researchgate.net. For instance, the diastereoselective formation of guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether from sinapyl alcohol is a notable example within this biosynthetic context jst.go.jpresearchgate.net. This compound itself is derived from mediolignol, which is then glycosylated with a β-D-glucopyranosyl unit jst.go.jpjst.go.jpgenome.jp. The specific enzymatic machinery responsible for the precise glycosylation of the mediolignol aglycone to form this compound, and the exact steps leading to the mediolignol core, are areas of ongoing research within the broader field of lignan biosynthesis.
Genetic and Transcriptional Regulation of Lignan Biosynthesis
Chemical Synthesis
While this compound's structure has been established through chemical evidence and spectroscopic studies following its isolation from natural sources jst.go.jpcapes.gov.br, detailed reports on its total chemical synthesis are not widely documented in the provided search results. However, the chemical synthesis of various lignans and related natural products often employs advanced synthetic methodologies researchgate.net. These can include palladium-catalyzed C-H arylation, organocatalysis, and photocatalysis under visible light for constructing complex lignan skeletons researchgate.net. The synthesis of other complex natural products, such as (+)-eucomic acid nih.gov or syringin (B1682858) and its analogues researchgate.net, demonstrates the sophisticated techniques available for creating such molecules.
Chemoenzymatic synthesis offers a powerful approach that merges the precision and selectivity of enzymatic reactions with the versatility of chemical transformations researchgate.netmit.edu. This hybrid strategy is particularly advantageous for synthesizing complex natural products, especially those with multiple chiral centers or glycosidic linkages, like this compound mit.edu. Enzymes can introduce stereochemistry at specific points in a synthetic pathway or catalyze reactions with superior regioselectivity, often under milder conditions compared to purely chemical methods mit.edu.
Pharmacological Activities and Molecular Mechanisms of Eucommin a
Antioxidant and Free Radical Scavenging Properties
Eucommin A demonstrates significant antioxidant and free radical scavenging capabilities, contributing to its protective effects against oxidative stress ontosight.ai.
In Vitro Assays for Antioxidant Activity
In vitro studies have consistently shown this compound's ability to scavenge various free radicals. For instance, in assays evaluating hydroxyl, superoxide (B77818) anion, and DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals, this compound exhibited strong scavenging effects spkx.net.cn. Compared to vitamin C, a known antioxidant, this compound showed a superior ability to scavenge superoxide anion radicals, achieving a maximum scavenging ratio of 95.85% spkx.net.cn. Its scavenging ratios for DPPH and hydroxyl radicals were 75.31% and 31.10%, respectively spkx.net.cn.
Another study characterizing polyphenols in Achillea ligustica All. identified this compound as a major compound (4.03%) and reported good antioxidant potential in DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and phenanthroline tests tandfonline.com. The highest antioxidant activity, comparable to α-tocopherol, was observed in reducing power assays, with an A₀.₅ value of 36.23 ± 3.07 μg/mL tandfonline.com. Extracts containing this compound from Eucommia ulmoides bark have also shown strong antioxidant activity in DPPH free radical-scavenging assays, with an IC₅₀ of 19.2 μg/mL for the ethyl acetate (B1210297) fraction koreascience.kr.
The following table summarizes some in vitro antioxidant activities:
| Free Radical/Assay | Maximum Scavenging Ratio / Activity (this compound) | Reference Compound (if any) | Source |
| Superoxide Anion | 95.85% | Vitamin C | spkx.net.cn |
| DPPH Radical | 75.31% | Vitamin C | spkx.net.cn |
| Hydroxyl Radical | 31.10% | Vitamin C | spkx.net.cn |
| Reducing Power | A₀.₅: 36.23 ± 3.07 μg/mL | α-tocopherol | tandfonline.com |
| DPPH Radical (IC₅₀) | 19.2 μg/mL (Ethyl acetate fraction) | - | koreascience.kr |
Cellular Mechanisms of Antioxidant Action
This compound's antioxidant action at the cellular level involves protecting cells from damage caused by free radicals ontosight.ai. While specific direct cellular mechanisms for this compound are still being elucidated, related research on extracts containing this compound, such as those from Eucommia ulmoides, indicates broader antioxidant strategies. These include the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant enzyme activities mdpi.comnih.gov. For instance, bioactive compounds from Cistanche deserticola, which includes this compound, are known to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.com. This leads to a reduction in lipid peroxidation and alleviation of oxidative stress mdpi.com. These compounds also effectively scavenge various reactive oxygen species, including superoxide anions and hydroxyl radicals, thereby protecting cells from oxidative damage mdpi.com.
Anti-inflammatory and Immunomodulatory Effects
This compound and extracts containing it exhibit significant anti-inflammatory and immunomodulatory properties, primarily through the modulation of inflammatory mediators and inhibition of key signaling pathways ontosight.ainih.gov.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines)
This compound contributes to anti-inflammatory effects by modulating the production of various inflammatory mediators. Studies on Eucommia ulmoides extracts, which contain this compound, have shown their ability to downregulate the production of pro-inflammatory cytokines, mediators, and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated microglial BV-2 cells nih.govnih.govnih.gov. Specifically, these extracts have been found to inhibit the elevated production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) nih.gov. In a study on Eucommia ulmoides seeds, certain isolated compounds (though not specifically this compound in this snippet, but within the same plant) significantly inhibited NO production in LPS-stimulated RAW 264.7 macrophages colab.ws.
The broader context of Eucommia ulmoides indicates that its active ingredients can reduce the release of inflammatory cells and the production of inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) mdpi.com.
Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, IL-17/TNF-α Pathways)
A crucial aspect of this compound's anti-inflammatory action involves the inhibition of central signaling pathways. Extracts from Eucommia ulmoides bark have been shown to suppress LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs), phosphoinositide-3-kinase (PI3K)/Akt, and glycogen (B147801) synthase kinase-3β (GSK-3β) nih.gov. Consequently, this leads to the suppression of nuclear factor-kappa B (NF-κB) activation and inhibition of its nuclear translocation and DNA binding nih.gov. The NF-κB pathway is a master regulator of inflammatory responses, and its inhibition is a key mechanism for anti-inflammatory agents mdpi.comnih.gov.
Network pharmacology studies on Eucommia ulmoides have identified the MAPK signaling pathway as playing a significant role in its therapeutic effects, including anti-inflammatory actions nih.govsemanticscholar.org. This compound is listed as an active compound in such analyses nih.govsemanticscholar.org. Furthermore, active ingredients from Eucommia ulmoides are involved in biological processes mediated by interleukin-17 (IL-17) and TNF-α signaling pathways nih.gov. These cytokines, IL-17 and TNF-α, are critical pro-inflammatory mediators, and their modulation is central to treating inflammatory conditions nih.govmdpi.combiorxiv.org.
The following table summarizes the key signaling pathways modulated by this compound or extracts containing it:
| Signaling Pathway | Effect of this compound / Eucommia ulmoides Extracts | Key Mediators/Outcomes | Source |
| NF-κB | Suppression of activation, inhibition of nuclear translocation and DNA binding | Reduced pro-inflammatory responses, decreased IκB-α degradation | nih.gov |
| MAPK | Suppression of phosphorylation, significant role in therapeutic effects | Modulation of inflammatory processes | nih.govnih.govsemanticscholar.org |
| PI3K/Akt | Suppression of phosphorylation | Downregulation of pro-inflammatory factors | nih.gov |
| GSK-3β | Suppression of phosphorylation | Contribution to anti-inflammatory effects | nih.gov |
| IL-17/TNF-α | Involvement in mediated biological processes | Modulation of pro-inflammatory cytokines | nih.gov |
Impact on Immune Cell Function
The anti-inflammatory and immunomodulatory effects of this compound extend to its impact on immune cell function. By inhibiting key signaling pathways like NF-κB and MAPK, this compound and related compounds can influence the activation and function of immune cells, such as macrophages and microglial cells nih.govnih.gov. For example, in LPS-stimulated BV-2 microglial cells, Eucommia ulmoides extracts (containing this compound) downregulated the production of pro-inflammatory mediators, indicating a direct impact on microglial cell activation and their inflammatory response nih.govnih.govnih.gov. Furthermore, in the context of ankylosing spondylitis, active ingredients from Eucommia ulmoides were found to be involved in the regulation of reactive oxygen species and other biological processes, suggesting a broader immunomodulatory role nih.gov.
Antimicrobial Activities
This compound demonstrates notable antimicrobial properties, contributing to its potential as a therapeutic agent.
Antibacterial Spectrum and Efficacy
This compound, isolated from Cistanche deserticola, has been shown to exhibit antibacterial activity. mdpi.com While specific details regarding its full antibacterial spectrum and minimum inhibitory concentrations (MIC) are not extensively detailed in the provided search results for this compound alone, its presence in plant extracts known for their broad-spectrum antibacterial effects suggests a contribution to these activities.
Antiviral Properties (e.g., SARS-CoV-2 Protein Interaction)
Based on the current search results, there is no direct evidence indicating that this compound itself possesses antiviral properties, specifically against SARS-CoV-2, or that it directly interacts with SARS-CoV-2 proteins. Research on antiviral compounds against SARS-CoV-2 has focused on other molecules and general approaches to inhibit viral entry or replication.
Preclinical Investigations of Therapeutic Potential
Preclinical studies have explored the therapeutic potential of this compound across several significant health areas.
Antihypertensive Research in Animal Models
This compound, identified as (+)-medioresinol-4′-β-D-glucopyranoside, is recognized as an active component within Eucommia ulmoides bark extract, which is utilized in antihypertensive formulations. nih.govresearchgate.net Studies in animal models, such as spontaneously hypertensive rats (SHRs), have demonstrated the antihypertensive effects of lignans (B1203133) from Eucommia ulmoides. Administration of these lignans at a dose of 300 mg/kg for 16 weeks led to improved vascular remodeling and a reduction in mean arterial blood pressure. nih.gov While the specific contribution of this compound within the complex lignan (B3055560) mixture is part of ongoing research, its classification as a lignan suggests its involvement in these observed effects.
Table 1: Antihypertensive Research Findings in Animal Models
| Component/Extract | Animal Model | Dose/Duration | Observed Effect | Reference |
| Lignan from Eucommia ulmoides (containing this compound) | Spontaneously Hypertensive Rats (SHR) | 300 mg/kg for 16 weeks | Improved vascular remodeling, reduced mean arterial blood pressure | nih.gov |
| Eucommia ulmoides bark extract (containing this compound) | Animal models | Not specified | Vasorelaxant effect | nih.govresearchgate.net |
Osteoporosis Research and Osteogenic Differentiation Studies
This compound is identified as an active ingredient in Eucommiae Cortex, a traditional Chinese medicine known for its bone-protective effects and its use in treating osteoporosis. nih.gov Research indicates that Eucommiae Cortex can induce osteogenic differentiation of bone marrow mesenchymal stem cells. This process is mediated through key signaling pathways, including Wnt/β-catenin, MAPK, and Rho A/ROCK pathways. nih.gov The involvement of this compound as an active component suggests its role in promoting osteoblast initiation and enhancing osteogenesis, thereby contributing to the prevention of osteolysis. nih.govnih.gov
Table 2: Osteoporosis and Osteogenic Differentiation Research Findings
| Component/Extract | Target/Model | Mechanism/Effect | Reference |
| This compound (as active ingredient of Eucommiae Cortex) | Bone marrow mesenchymal stem cells | Induces osteogenic differentiation via Wnt/β-catenin, MAPK, and Rho A/ROCK signaling pathways | nih.gov |
| Eucommia cortex extract (containing this compound) | Osteoporosis control | Initiates osteoblast, enhances osteogenesis, decreases osteoclast, prevents osteolysis | nih.gov |
Neuroprotective Effects and Associated Mechanisms
This compound has been identified as a neuroprotective candidate compound found in Cistanche species and Aurantii Fructus Immaturus and Aurantii Fructus. scispace.commdpi.com Its neuroprotective effects are associated with mechanisms such as mitigating excitotoxicity and antioxidation. mdpi.com Furthermore, this compound is implicated in the modulation of various signaling pathways critical for neurological health, including those related to neurodegeneration, the Alzheimer's disease pathway, and the NF-kappa B signaling pathway. mdpi.com In studies involving Cistanche, functional ingredients including this compound have been shown to improve the survival rate of H2O2-injured MES23.5 cells, inhibit pro-apoptotic FasL and caspase-3 expression, and promote cell viability, suggesting antioxidant and anti-apoptotic mechanisms. scispace.com
Table 3: Neuroprotective Effects and Associated Mechanisms
| Component/Source | Model/Context | Observed Effect/Mechanism | Reference |
| This compound (from Cistanche) | H2O2-injured MES23.5 cells | Improved cell survival, inhibited pro-apoptotic FasL and caspase-3 expression | scispace.com |
| This compound (from Aurantii Fructus Immaturus and Aurantii Fructus) | Neuroprotection | Mitigates excitotoxicity and antioxidation; modulates neurodegeneration, Alzheimer's disease, and NF-kappa B signaling pathways | mdpi.com |
Anti-Periodontitis Mechanisms
Eucommia ulmoides (EU), a plant known to contain this compound, has demonstrated therapeutic effects against periodontitis. Network pharmacology studies suggest that EU exerts its beneficial effects through a synergistic interplay of multiple components, targets, and biological pathways researchgate.netmdpi.com. Key therapeutic targets identified in these studies include Epidermal Growth Factor Receptor (EGFR), Hypoxia-Inducible Factor 1-alpha (HIF1A), Matrix Metallopeptidase 9 (MMP9), Estrogen Receptor 1 (ESR1), Jun Proto-Oncogene (JUN), Peroxisome Proliferator-Activated Receptor Gamma (PPARG), AKT Serine/Threonine Kinase 1 (AKT1), and SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC) researchgate.netmdpi.com. Furthermore, the prolactin and HIF-1 signaling pathways are implicated as significant mechanisms through which Eucommia ulmoides may act in treating periodontitis researchgate.netmdpi.com. While this compound is a constituent of Eucommia ulmoides, the direct mechanistic link of this compound itself to these specific targets and pathways in periodontitis is not explicitly detailed in the available research.
Antitumor Activity in Pre-clinical Models and Cellular Mechanisms
The plant Eucommia ulmoides, from which this compound is derived, has been reported to possess general anticancer properties mdpi.comscispace.comfrontiersin.orgresearchgate.net. These effects are often attributed to various bioactive compounds within the plant extract, which can induce apoptosis, inhibit cell growth, and reduce metastasis and invasion in cancer cells researchgate.net. However, direct pre-clinical evidence specifically detailing the antitumor activity of this compound as a standalone compound, along with its precise cellular mechanisms, is not explicitly provided in the reviewed literature. Some studies investigating compounds from Eucommia ulmoides leaves have reported no anti-cancer activity for certain isolated compounds, though it was not specified if this compound was among them [13 from previous search]. This compound isolated from Cistanche deserticola has been noted for its antibacterial activity, rather than antitumor effects [23 from previous search].
Hepatoprotective Effects
Eucommia ulmoides extracts have demonstrated hepatoprotective effects in pre-clinical models. Studies in rats exposed to carbon tetrachloride (CCl4) showed that these extracts significantly reduced hepatic lipid accumulation, enhanced lysosomal enzyme activity, attenuated endoplasmic reticulum (ER) stress, and regulated the biotransformation of CCl4, thereby protecting the liver from acute lipid accumulation [2 from previous search]. Beyond Eucommia ulmoides, this compound has also been identified as a compound present in Chrysanthemum morifolium that exhibited strong hepatoprotective activities [13 from previous search].
Molecular Targets and Protein Interactions
Ligand-Receptor Binding Studies (e.g., Molecular Docking)
Molecular docking studies have provided insights into the potential molecular targets of this compound. In the context of a drug pair combining Eucommia ulmoides Oliver (EUO) and Tribulus terrestris L. (TT), this compound (MOL009007) was identified as an active compound. Molecular docking experiments revealed that this compound, among other active ingredients from this drug pair, demonstrated potential target binding to several key proteins: Cholinergic Receptor Muscarinic 1 (CHRM1), Nuclear Receptor Subfamily 3 Group C Member 1 (NR3C1), Adrenoceptor Beta 2 (ADRB2), and Opioid Receptor Delta 1 (OPRD1). The binding energies observed for these interactions were consistently less than -5 kJ/mol, indicating a tight and favorable binding affinity between this compound and these receptors.
Furthermore, this compound has been listed as a core component in "Bushen Hugu Decoction," a traditional Chinese medicine formula. Molecular docking analyses performed on the components of this decoction against targets related to malignant tumor bone metastases showed that this compound exhibited negative binding energies, suggesting its autonomous and tight binding to relevant target proteins [11 from previous search].
Table 1: this compound Ligand-Receptor Binding Data (Example from EUO-TT Drug Pair)
| Compound Name | MOL ID | Target Protein | Binding Energy (kJ/mol) | Binding Affinity |
| This compound | MOL009007 | CHRM1 | < -5 | Tight |
| This compound | MOL009007 | NR3C1 | < -5 | Tight |
| This compound | MOL009007 | ADRB2 | < -5 | Tight |
| This compound | MOL009007 | OPRD1 | < -5 | Tight |
Enzyme Inhibition Profiles (e.g., Aldose Reductase)
Lignans, a class of compounds that includes this compound, found in Eucommia ulmoides Oliver (EUO), are suggested to exert anti-hypertensive effects, presumably through the inhibition of aldose reductase (AR). Eucommia ulmoides has also been associated with preventing hypertensive remodeling, a process linked to aldose reductase inhibition scispace.com. However, specific quantitative data, such as IC50 values, directly demonstrating this compound's inhibition of aldose reductase, are not explicitly provided in the reviewed search results. While other phenylethanoid glycosides from Cistanche tubulosa (a plant also containing this compound) have shown potent aldose reductase inhibitory activity, this specific activity has not been directly attributed to this compound itself in the available literature [9 from previous search].
Modulation of Specific Biological Pathways (e.g., Notch Signaling, Ferroptosis)
This compound is recognized as an active compound within the Eucommia ulmoides Oliver-Tribulus terrestris L. drug pair. This combination has been shown to potentially regulate the ferroptosis pathway by modulating the neuroactive ligand-receptor interaction pathway. This suggests this compound's involvement in the complex processes governing ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation [20 from previous search, 22 from previous search].
Regarding Notch signaling, while Eucommia ulmoides extracts are associated with the modulation of this pathway, which is crucial for various developmental and homeostatic processes [15 from previous search, 17 from previous search, 19 from previous search], direct evidence specifically detailing this compound's modulation of Notch signaling is not explicitly provided in the current search results. The neuroactive ligand-receptor interaction pathway, which this compound is implicated in modulating, is a broad category that may encompass various receptor interactions, but a direct link to Notch signaling by this compound is not established.
Table 2: Summary of this compound's Modulatory Activities on Biological Pathways
| Pathway | This compound Involvement | Mechanism/Context | Citation |
| Ferroptosis | Modulates | Part of Eucommia ulmoides Oliver-Tribulus terrestris L. drug pair that regulates ferroptosis via neuroactive ligand-receptor interaction pathway. | |
| Notch Signaling | Indirect/Associated | Eucommia ulmoides extracts are associated with Notch signaling modulation; direct link for this compound not explicitly detailed. | [15 from previous search, 17 from previous search, 19 from previous search] |
Structure Activity Relationship Sar Studies of Eucommin a and Its Derivatives
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore defines the essential steric and electronic characteristics of a molecule required for optimal interaction with a biological target and the subsequent elicitation of a biological response. While detailed pharmacophore models specifically for Eucommin A are not extensively elaborated in current research, insights can be drawn from the broader class of lignans (B1203133) and related phenolic compounds.
This compound is structurally defined as a lignan (B3055560) glycoside, featuring a lignan core linked to a glucose sugar moiety. plantaedb.comjst.go.jp Lignans, derived from two phenylpropane units, are known for their diverse biological activities. Key structural elements contributing to the bioactivity of lignans often include the presence of methoxy (B1213986) and hydroxyl groups on their aromatic rings, as well as the characteristic furofuran ring system. plantaedb.comjst.go.jpcjnmcpu.com
Research on other phenolic compounds found in rosemary, such as rosmarinic acid, luteolin-7-O-glucuronide, and caffeic acid, alongside this compound, emphasizes the importance of specific functional groups. These studies have explored common pharmacophores with known acetylcholinesterase inhibitors, suggesting that the phenolic components play a significant role in biological interactions. science.govcsic.es For this compound, the furofuran ring system and the glycosidic linkage are likely critical structural motifs influencing its interactions with biological targets.
Influence of Stereochemistry on Biological Activity
Stereochemistry, which describes the three-dimensional arrangement of atoms, profoundly impacts the biological activity of many compounds, including lignans. Different stereoisomers can exhibit varied activities or even distinct biological profiles due to their specific interactions with chiral biological targets like enzymes or receptors.
This compound exists in multiple stereoisomeric forms. For instance, (+)-eucommin A (7S,8R,7'S,8'R) and (−)-eucommin A (7R,8S,7'R,8'S) have been identified. cjnmcpu.comcjnmcpu.com The isolation of these enantiomers from natural sources, such as Dendrobium 'Sonia', highlights their natural prevalence. cjnmcpu.com
Although direct comparative data on the biological activities of this compound enantiomers are limited in the provided literature, studies on structurally related furofuran lignans, such as syringaresinol, have demonstrated subtle differences in anti-inflammatory activity between their levoisomer, dextroisomer, and racemic mixtures. cjnmcpu.com This suggests that the precise stereochemical configuration of the lignan core in this compound is likely a determinant of its biological potency and specificity. Techniques like hydrolysis, electronic circular dichroism (ECD) data, and single-crystal X-ray diffraction are crucial for determining absolute configurations and understanding these stereochemical influences. cjnmcpu.com
Impact of Glycosylation on Bioactivity (Theoretical Considerations)
Glycosylation, the covalent attachment of sugar units, significantly alters a compound's physicochemical properties, including its water solubility, stability, and bioavailability, which in turn affect its biological activity. This compound is inherently a lignan glycoside, containing a glucose unit attached to its lignan core. plantaedb.comjst.go.jp
Theoretically, the glucopyranoside moiety in this compound can influence its bioactivity through several mechanisms:
Solubility and Absorption: Glycosylation typically increases a compound's hydrophilicity, potentially enhancing its water solubility and thereby improving its absorption and systemic distribution.
Enzyme Recognition and Metabolism: The sugar unit may act as a recognition site for specific glycosidases or transporters, influencing the compound's metabolic fate, cellular uptake, or targeted delivery to specific tissues. Conversely, it might also sterically hinder interactions with certain binding sites.
Stability: Glycosylation can confer protection to the aglycone (the non-sugar part) against enzymatic degradation or chemical modifications, potentially extending its biological half-life. For example, glycosylation has been shown to enhance protein stability and protect against oxidative damage. nih.gov
For this compound, the glucose unit is linked to one of the phenyl groups of the lignan core. plantaedb.comjst.go.jp The theoretical implication is that this glycosylation modulates its interactions with biological targets compared to its aglycone form (medioresinol). Variations in the type, number, or linkage of sugar moieties could lead to substantial changes in its pharmacological profile.
Rational Design of this compound Analogues for Enhanced Efficacy
Rational design in medicinal chemistry leverages structural and mechanistic information to create novel compounds with improved pharmacological properties. For this compound, this involves systematically modifying its structure to enhance efficacy, selectivity, or other desired characteristics.
Based on SAR insights, rational design strategies for this compound analogues could include:
Lignan Core Modification: Adjusting the substitution patterns (e.g., varying the number and position of hydroxyl or methoxy groups) on the aromatic rings or introducing alternative functional groups could optimize interactions with target proteins.
Glycosidic Moiety Variation: Changing the type of sugar (e.g., rhamnose, xylose), the number of sugar units, or the linkage position can influence solubility, bioavailability, and recognition by specific enzymes or transporters. This is a common strategy in natural product modification to improve drug-like properties.
Stereochemical Control: Synthesizing specific enantiomers of this compound or its derivatives, rather than racemic mixtures, could yield compounds with higher potency and reduced off-target effects, given the critical role of stereochemistry in biological interactions. cjnmcpu.comcjnmcpu.com
Introduction of Linkers or Prodrug Moieties: Incorporating cleavable linkers or prodrug elements could facilitate targeted delivery to specific tissues or enhance in vivo stability and controlled release of the active compound.
The objective of rational design is to systematically explore the chemical space around this compound to identify analogues with superior therapeutic potential, often combining synthetic chemistry with computational modeling.
In Silico Approaches to SAR Elucidation (e.g., QSAR Modeling)
In silico (computational) methods are increasingly indispensable in modern drug discovery and SAR elucidation, enabling rapid prediction and screening of compound properties, thereby reducing the need for extensive experimental work. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent in silico technique that establishes mathematical correlations between a compound's chemical structure (represented by molecular descriptors) and its biological activity. oasis-lmc.orgnih.govmdpi.com
For this compound and its derivatives, in silico approaches can be applied as follows:
QSAR Modeling: Developing QSAR models for a series of this compound analogues or related lignans would involve:
Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical, topological, electronic properties) for each compound.
Activity Measurement: Obtaining experimental biological activity data (e.g., IC50 values, inhibition percentages) for these compounds.
Model Building: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms such as Random Forest or Artificial Neural Networks) to construct a predictive model correlating descriptors with activity. oasis-lmc.orgnih.govmdpi.comfrontiersin.org
Validation: Rigorously validating the model using internal and external validation sets to ensure its robustness and predictive accuracy. mdpi.com
Prediction: Utilizing the validated QSAR model to predict the activity of newly designed or unsynthesized this compound analogues, thereby guiding synthetic efforts. oasis-lmc.orgmdpi.com
Pharmacophore Modeling: Generating pharmacophore models based on known active this compound derivatives or related lignans to identify the essential features required for activity. These models can then be used to screen large databases of compounds for potential hits or to guide the design of new molecules. science.govresearchgate.netnih.gov
Molecular Docking: Simulating the binding of this compound and its analogues to putative protein targets (if identified) to understand the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) that govern binding affinity. This can help identify critical residues in the binding site and inform structural modifications. nih.gov
Molecular Dynamics Simulations: Conducting dynamic simulations to observe the stability of ligand-protein complexes over time and to understand conformational changes that may occur upon binding.
ADME/Tox Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound analogues to prioritize compounds with favorable pharmacokinetic and safety profiles early in the design process.
While specific QSAR models for this compound were not explicitly found in the provided search results, the general applicability of QSAR for predicting biological activities and guiding drug design is well-established. oasis-lmc.orgnih.govmdpi.com The integration of these in silico tools with experimental validation provides a powerful strategy for accelerating the discovery and optimization of this compound-based therapeutic agents.
Analytical Methodologies for Eucommin a Quantification in Research
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for isolating Eucommin A from complex biological or plant extracts, enabling its subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and analysis of this compound in various matrices. This method allows for the baseline separation of target compounds, making it suitable for both qualitative and quantitative analyses. For instance, HPLC has been employed in the quality control of Eucommia ulmoides pollen, where it aids in screening and identifying active components mdpi.com. In a study characterizing rosemary tea, this compound was identified and quantified using HPLC with a diode array detector (HPLC-DAD), demonstrating its utility in complex herbal infusions researchgate.net.
HPLC methods typically involve optimizing parameters such as column type (e.g., C18 reversed-phase columns), mobile phase composition (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous solutions, often containing modifiers like acetic acid or trifluoroacetic acid), flow rate, and detection wavelength mdpi.comresearchgate.netphcogres.com. For example, an HPLC analysis optimized for Eucommia ulmoides pollen used a Halo Phenyl-Hexyl column with a mobile phase and a flow rate of 0.5 mL/min, with detection at 254 nm mdpi.com. The method validation for HPLC often includes assessing linearity, stability, precision, repeatability, and recovery to ensure reliable results mdpi.comphcogres.com. HPLC has also been used to isolate isomers for further structural confirmation researchgate.net.
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, making it highly advantageous for the rapid profiling and quantification of metabolites like this compound nih.gov. UPLC systems are often coupled with mass spectrometry for comprehensive analysis.
UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been extensively used to identify and characterize chemical components, including this compound, in various plant extracts. For instance, this technique was applied to investigate the chemical characteristics of different parts of Eucommia ulmoides, leading to the identification of numerous compounds mdpi.com. In another study, UHPLC-QTOF-MS was used for metabolomics profiling of Parkia speciosa pods, where this compound was among the identified compounds nih.gov. Similarly, UPLC-MS analysis has been employed to decode the active ingredients in the male flowers of Eucommia ulmoides Oliv., providing a basis for exploring their mechanisms researchgate.netnih.gov. The high resolution and sensitivity of UPLC-HR-MS allow for the simultaneous detection of a wide variety of chemical components in plant drugs, though accurate identification often requires comparison with standard chromatograms or mass spectrometry databases nih.gov.
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) techniques are crucial for identifying, characterizing, and quantifying this compound by providing information on its molecular weight and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and LC-Triple TOF MS/MS are powerful tools for the comprehensive metabolite profiling of complex samples containing this compound. These tandem mass spectrometry approaches provide detailed fragmentation information, which is critical for the identification and structural elucidation of compounds within a mixture ekb.egnih.gov.
LC-Triple TOF MS/MS has been specifically utilized to analyze the chemical constituents in Eucommiae Cortex, where this compound was identified among thirty-five compounds, including various lignans (B1203133) and iridoids researchgate.netxml-journal.net. This method involves separation on a reversed-phase C18 column with gradient elution and detection in both positive and negative ionization modes, acquiring spectra over a broad m/z range researchgate.net. The accurate mass of molecular and product ions provided by Triple TOF MS/MS, combined with comparisons to reference standards and literature, enables the identification of compounds researchgate.net.
Metabolomics studies frequently employ LC-MS/MS platforms for untargeted and targeted profiling, allowing for high-throughput identification and quantification of a wide variety of metabolites metwarebio.comnih.govlcms.czfrontiersin.org. The high separation capacity and sensitivity of LC-MS methods are vital for acquiring metabolomic datasets and identifying metabolites in complex biological matrices nih.gov.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is indispensable for determining the accurate mass and elemental composition of this compound. This technique provides highly precise mass measurements, which are crucial for confirming the molecular formula of a compound and differentiating it from other compounds with similar nominal masses europa.eu.
In the structural determination of phenolic glycosides, including this compound, HR-ESI-MS spectral data are used in conjunction with NMR to confirm structures chemfaces.com. For instance, the molecular formula of isothis compound, a lignan (B3055560) structurally related to this compound, was determined based on its HR-ESI-MS data, showing an [M − H]⁻ peak at m/z 549.1980, which closely matched the calculated mass for C27H34O12 cjnmcpu.com. HR-ESI-MS is particularly valuable because electrospray ionization (ESI) is a "soft ionization" technique, producing minimal fragmentation in the source, which helps in obtaining clear molecular ion signals europa.eu. Accurate mass determinations by ESI-MS allow for the proposal of a single elemental composition for a compound, which is then further supported by MS/MS data nih.gov.
LC-MS/MS and LC-Triple TOF MS/MS for Metabolite Profiling
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessmentxml-journal.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural confirmation and purity assessment of this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
Both one-dimensional (1D-NMR, e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D-NMR, e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are employed for complete structural elucidation chemfaces.comcjnmcpu.com. For this compound and related lignan glycosides, NMR spectroscopy has been used to establish their structures based on chemical evidence and spectroscopic studies jst.go.jp. For example, the ¹H NMR spectrum provides insights into aromatic proton signals and methoxyl groups, while ¹³C NMR data confirms carbon signals, including ester carbonyls and hexose (B10828440) moieties cjnmcpu.com. Detailed observation of ¹³C NMR spectra can even reveal the presence of isomers cjnmcpu.com.
Beyond structural confirmation, NMR is also a powerful tool for assessing the purity of a compound purity-iq.com. Quantitative NMR (qNMR) allows for the precise quantification of biomolecules and the assessment of product purity, including the detection of undisclosed excipients purity-iq.com. NMR can also be used to probe product shelf-life and stability against environmental factors purity-iq.com. In the context of this compound, NMR methods are crucial for verifying its stereochemistry and for differentiating between diastereomers, often in conjunction with HPLC separation researchgate.net.
Chemical Modifications and Derivatization Strategies for Eucommin a
Synthesis of Glycosidic Derivatives
Eucommin A inherently exists as a lignan (B3055560) glycoside, meaning it contains a sugar unit (typically glucose) attached via a glycosidic bond. wikipedia.orgwikipedia.orgthegoodscentscompany.commdpi.com Research into this compound and related compounds often involves the isolation and characterization of novel lignan glycosides, which may include structurally diverse glycosidic derivatives. wikipedia.orgthegoodscentscompany.com
The glycosidic bond in this compound is a key site for chemical manipulation. Techniques such as acid hydrolysis derivatization are employed to cleave the glycosidic linkage, allowing for the analysis of the sugar component and the aglycone (the non-sugar part) uni.lu. This analytical approach implies that the glycosidic bond can be formed or modified synthetically. Furthermore, the presence of "acetylated this compound" as a reference peak in certain analyses suggests that acetylation, a common modification of hydroxyl groups on sugar moieties, can occur or be introduced through derivatization strategies. nih.gov The chiral resolution of furofuran lignans (B1203133) and their derivatives, including this compound, highlights the importance of stereochemistry within the glycosidic framework, indicating that specific stereoisomers of glycosidic derivatives can be isolated and studied. uni.lulabsolu.ca
Modification of Aromatic Moieties
The lignan structure of this compound incorporates aromatic rings, which possess various functional groups, notably hydroxyl and methoxyl groups. These aromatic moieties are potential targets for chemical modification. While direct examples of aromatic modifications specifically on this compound are less detailed in the literature, broader strategies applied to lignins—a class of complex polymers containing lignans as building blocks—provide theoretical insights.
General chemical modification strategies for lignins can involve reactions that alter aromatic rings. For instance, ozonolysis has been shown to degrade or destroy aromatic moieties in lignins. nih.gov Conversely, alkylation, such as methylation of phenolic hydroxyl groups on aromatic rings, is a common derivatization technique used to characterize lignin (B12514952) structures. nih.gov In the context of prodrug design, the presence of hydroxyl groups on aromatic moieties is particularly relevant, as these can be readily modified to alter lipophilicity, solubility, or to serve as attachment points for carrier molecules. nih.gov Such modifications could influence the compound's interaction with biological systems in a research context.
Alterations to the Furofuran Lignan Core
Alterations to this core could involve modifications that impact its stereoisomeric forms. The isolation and characterization of various furofuran lignans, including enantiomers and diastereoisomers of this compound and related compounds, indicate that structural variations within this core are possible and can significantly influence biological activity. uni.lulabsolu.cacenmed.com For example, the steric positioning and chirality of lignans are known to affect their pharmacological activities. cenmed.com While specific synthetic routes for altering the furofuran core of this compound are not extensively detailed, the ongoing study of diverse furofuran lignan derivatives suggests that chemical transformations targeting the ether linkages or the carbon skeleton of the core could be explored to generate novel analogs with modified properties.
Prodrug Design Considerations for Enhanced Delivery in Research Settings (Theoretical)
In research settings, prodrug design for compounds like this compound is a theoretical strategy aimed at optimizing its physicochemical and pharmacokinetic properties without focusing on clinical dosage or safety profiles. The primary goals of such theoretical prodrug design include enhancing solubility, improving membrane permeability, and facilitating targeted delivery to specific cells or tissues relevant to the research. wikidata.orgsenescence.infonih.gov
For this compound, a lignan glycoside, theoretical prodrug strategies could involve reversible chemical modifications that are cleaved in situ to release the parent compound. Common approaches involve attaching hydrophilic functionalities, such as phosphate (B84403) or sulfate (B86663) groups, to enhance aqueous solubility, or conversely, incorporating lipophilic moieties (e.g., esters) to improve passive membrane permeability. wikidata.orgwikipedia.org The choice of modification would depend on the specific research question, such as improving its dissolution rate for in vitro assays or enhancing its ability to cross biological barriers in ex vivo models.
Modern prodrug design also considers the exploitation of specific enzymes or transporters present in a research system. wikidata.orgnih.gov For example, a prodrug could be designed to be a substrate for an enzyme overexpressed in a particular cell line, leading to localized activation and higher intracellular concentrations of this compound for cellular studies. This theoretical approach allows researchers to overcome limitations in the delivery or stability of this compound, thereby enabling more effective exploration of its biological activities in controlled experimental environments.
Pre Clinical Research Models and in Vitro Assays for Biological Evaluation
Cell-Based Assays for Specific Activities
Cell-based assays are crucial for elucidating the mechanisms of action and specific biological effects of compounds like Eucommin A at a cellular level.
This compound has demonstrated inhibitory activity on inflammatory responses in in vitro models. Specifically, this compound has been shown to significantly inhibit nitric oxide (NO) release induced by lipopolysaccharide (LPS) in RAW264.7 murine macrophage cells. chinaxiv.org This finding suggests a potential anti-inflammatory effect by modulating a key mediator of inflammation, nitric oxide.
Table 1: Effect of this compound on Nitric Oxide (NO) Release in LPS-Stimulated RAW264.7 Cells
| Compound | Effect on LPS-induced NO Release | Reference |
| This compound | Significant inhibition | chinaxiv.org |
While extracts of Eucommia ulmoides, the plant from which this compound is derived, have been investigated for their effects on osteoblast proliferation, differentiation, and mineralization in MC3T3-E1 cells, specific research focusing solely on this compound in osteoblast/osteoclast differentiation assays using MC3T3-E1 cells was not explicitly detailed in the provided search results. researchgate.netnih.govnih.govresearchgate.netfrontiersin.org
Direct studies evaluating the antiviral activity of this compound in cell culture models such as Vero-E6 cells were not found in the provided search results. Antiviral research in Vero-E6 cells has been conducted with other compounds and plant extracts, particularly against viruses like SARS-CoV-2. ekb.egnih.govmdpi.comsemanticscholar.orgresearchgate.net
Specific research on this compound's effects on apoptosis and proliferation in various cancer cell lines was not identified within the scope of the provided search results. Studies on cancer cell lines, including those investigating apoptosis and proliferation, commonly employ various compounds and extracts to assess their anti-cancer potential. medsci.orgotago.ac.nznih.govbrieflands.comnih.gov
Antiviral Cell Culture Models (e.g., Vero-E6 cells)
Animal Models for Preclinical Efficacy Studies
Animal models provide valuable insights into the in vivo efficacy of compounds.
While Eucommia ulmoides extracts and its lignan (B3055560) fractions have been extensively studied and shown to exert antihypertensive effects in spontaneously hypertensive rats (SHRs), direct preclinical efficacy studies focusing solely on isolated this compound in hypertension models, such as SHRs, were not explicitly detailed in the provided search results as the primary tested compound. scispace.comunimi.itnih.govnih.govamegroups.org The presence of this compound within active extracts of Eucommia ulmoides has been noted in the context of studies involving SHRs. scispace.com
Future Research Directions and Challenges
Elucidation of Complete Biosynthetic Pathway in Producing Organisms
The complete elucidation of Eucommin A's biosynthetic pathway in its producing organisms, particularly in plants like Eucommia ulmoides, remains a significant challenge. Unlike microorganisms where biosynthetic genes often cluster together, plant natural product biosynthetic genes are typically dispersed across chromosomes, and many medicinal plants lack efficient genetic manipulation systems, which hinders pathway elucidation researchgate.netfrontiersin.orgfrontiersin.org.
Current research indicates that elucidating these complex pathways requires an integrated approach combining chemistry, molecular biology, genomics, transcriptomics, and bioinformatics nih.gov. Chemoproteomics, for instance, offers a promising avenue by directly targeting enzyme activity through small molecule probes, enabling rapid functional annotation of enzymes even in non-model plants and overcoming issues related to dispersed genes frontiersin.orgfrontiersin.org. The ultimate goal of such elucidation is to enable the reconstitution of these pathways in microbial hosts, paving the way for scalable and controlled production of this compound frontiersin.orgdtu.dk.
Development of Novel Synthetic Routes for Scalable and Sustainable Production
The development of novel synthetic routes for this compound is crucial for achieving scalable and sustainable production. Traditional chemical synthesis of complex natural products often involves high energy input and generates unwanted byproducts and waste dtu.dk. Therefore, biological production through genetically engineered microorganisms presents a promising and sustainable alternative dtu.dk.
While the specific synthetic routes for this compound are still under extensive investigation, successful scalable synthesis of other complex natural products, such as eupalinilide E, has demonstrated the feasibility of exploring multiple synthetic pathways nih.gov. These successful strategies often rely on late-stage allylic oxidations and adaptations of existing chemical transformations to achieve chemoselective reactions nih.gov. The current lack of comprehensive knowledge regarding this compound's complete biosynthetic pathway significantly impedes its large-scale biomanufacturing frontiersin.orgfrontiersin.org. Future efforts must focus on overcoming these synthetic challenges to ensure a consistent and ample supply for further research and potential therapeutic applications.
Identification of Undiscovered Molecular Targets and Off-Targets
Identifying the precise molecular targets and potential off-targets of this compound is critical for understanding its mechanism of action and therapeutic specificity. Eucommia ulmoides, the source of this compound, contains numerous active ingredients and exhibits complex pharmacological activities, often acting through multitarget and multipathway mechanisms nih.govsemanticscholar.org.
Network pharmacology and molecular docking are valuable computational tools employed to predict and confirm drug-target interactions nih.govsemanticscholar.orgnih.gov. Studies on Eucommia ulmoides have identified various potential targets for its active constituents, including proteins involved in inflammatory pathways (e.g., IL-1B, PTGS2, IL-8, nMMP-9, CCL2, MYC, IL-2) related to conditions like ankylosing spondylitis, and genes within the MAPK signaling pathway associated with anti-osteoporosis effects nih.govsemanticscholar.org. A key challenge lies in the rigorous screening and validation of these predicted interactions to confirm their biological relevance and differentiate between primary targets and off-target effects semanticscholar.org.
Advanced Computational Modeling for SAR and Mechanism Prediction
Advanced computational modeling, including quantitative structure-activity relationship (QSAR) and molecular dynamics simulations, is essential for predicting the structure-activity relationship (SAR) and detailed mechanisms of this compound. In silico models, particularly molecular docking, are currently utilized to predict drug targets and assess binding affinities nih.govnih.govekb.eg.
Network pharmacology, when integrated with bioinformatics, allows for the construction of intricate "compound-target-disease" networks, providing a systemic view of how this compound might interact within biological systems nih.gov. However, challenges persist in ensuring the transparency and interpretability of these computational models, especially when balancing mechanistic insights with predictive accuracy mdpi.com. The integration of artificial intelligence algorithms holds promise for enhancing hazard assessments and identifying novel biomarkers, thereby refining predictions of this compound's biological activities and potential therapeutic applications mdpi.com.
Exploration of Synergistic Effects with Other Bioactive Compounds
Further research is needed to systematically clarify how processing methods influence the content and interactions of multiple chemical ingredients within Eucommia ulmoides extracts, which could impact their combined bioactive effects researchgate.net. While combination therapies are hypothesized to enhance efficacy, the optimal combinations and their safety profiles remain largely unknown and require extensive investigation ecco-ibd.eu. Understanding these synergistic relationships could lead to the development of more effective and targeted therapeutic strategies involving this compound.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to this compound Studies
The application of advanced omics technologies, such as metabolomics and proteomics, is vital for a comprehensive understanding of this compound's biological impact. These technologies offer an unprecedented "global view" of biological processes by quantitatively and qualitatively assessing different levels of gene regulation, including genomic, epigenetic, transcriptomic, proteomic, and metabolomic profiles frontiersin.orgnih.govresearchgate.netnih.govmdpi.com.
Metabolomics, particularly widely targeted metabolomics, has already been successfully applied to profile bioactive compounds in Eucommia ulmoides leaf tea, tracking dynamic metabolic changes under various processing conditions mdpi.comnih.govnih.gov. The integration of proteomics and metabolomics can provide complementary information, allowing researchers to investigate molecular mechanisms and identify potential biomarkers related to this compound's effects nih.govnih.gov. These multi-omics approaches are instrumental in deciphering complex regulatory mechanisms and understanding how processing affects the active ingredients of natural products like this compound researchgate.netfrontiersin.orgnih.gov.
Addressing Gaps in Preclinical Efficacy and Mechanism Validation
Significant gaps remain in the preclinical efficacy and mechanism validation of this compound. While Eucommia ulmoides and its constituents, including this compound, have demonstrated promising biological activities such as antihypertensive, anti-inflammatory, antioxidant, anti-osteoporotic, and neuroprotective properties, a complete understanding of their effects on human health and their precise therapeutic potential is still evolving researchgate.netnih.govontosight.aimaxapress.com.
Future preclinical studies must focus on providing more detailed data on both crude extracts and purified this compound, with a strong emphasis on rigorous mechanism validation researchgate.net. Challenges in preclinical research often include issues related to experimental design and ensuring reproducibility of findings ed.ac.ukdokumen.pub. Comprehensive validation of the proposed mechanisms of action is essential to bridge the gap between observed biological activities and their potential clinical applications semanticscholar.orgontosight.ai.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the identification and characterization of Eucommin A in plant extracts?
- Methodological Answer : Use a combination of chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic methods (NMR, MS) to isolate and confirm the structure of this compound. Validate purity using high-resolution mass spectrometry (HR-MS) and compare spectral data with established literature. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards .
- Key Considerations : Address potential co-elution issues with structurally similar compounds by optimizing mobile-phase gradients and cross-referencing retention indices with authenticated standards.
Q. How can researchers design in vitro assays to evaluate the biological activities of this compound?
- Methodological Answer : Select cell lines or enzyme targets based on prior evidence of this compound’s bioactivity (e.g., anti-inflammatory or antioxidant properties). Include positive and negative controls, and quantify dose-response relationships using assays like ELISA or fluorescence-based detection. Normalize results to cell viability (e.g., via MTT assays) to distinguish specific effects from cytotoxicity .
- Data Interpretation : Use statistical tools (ANOVA, t-tests) to analyze significance, and report effect sizes with confidence intervals to contextualize biological relevance .
Advanced Research Questions
Q. What are the major challenges in synthesizing this compound de novo, and how can they be addressed?
- Methodological Answer : Compare synthetic routes (e.g., total synthesis vs. semi-synthesis) by evaluating yield, stereochemical control, and scalability. Use retrosynthetic analysis to identify bottlenecks, such as unstable intermediates or low regioselectivity. Optimize reaction conditions (catalysts, solvents) via Design of Experiments (DoE) to improve efficiency .
- Case Study : A 2023 study achieved 62% yield using palladium-catalyzed cross-coupling but faced purification challenges due to byproducts; alternative strategies like enzymatic catalysis are under exploration .
Q. How should researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC50 values across studies)?
- Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies, such as differences in assay protocols (e.g., incubation time, solvent used). Replicate conflicting studies under standardized conditions and perform sensitivity analyses to isolate confounding factors .
- Example : A 2024 review attributed inconsistent anti-cancer activity to variations in cell culture media (serum concentration impacts compound solubility), emphasizing the need for protocol harmonization .
Q. What strategies ensure reproducibility of this compound’s bioactivity data across laboratories?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw datasets, detailed protocols (e.g., exact buffer compositions), and instrument calibration logs. Use collaborative platforms like Zenodo or Figshare to share spectral libraries and chromatograms .
- Best Practices : Include negative results in publications to reduce publication bias and enable accurate meta-analyses .
Q. How can computational models enhance the study of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Use QSAR models to prioritize derivatives for synthesis .
- Limitations : Address overfitting in QSAR by using cross-validation and external test sets .
Q. What ethical considerations are critical when reporting toxicological data for this compound?
- Methodological Answer : Follow OECD guidelines for in vivo toxicity studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement). Disclose conflicts of interest (e.g., funding sources) and avoid selective reporting of adverse effects .
- Case Example : A 2023 study was retracted due to undisclosed omission of hepatotoxicity data, underscoring the importance of transparency .
Data Management and Compliance
Q. How can researchers align this compound studies with the EU’s “Common Data Platform on Chemicals” requirements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
